
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as CMMP, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that rely on microtubules.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to induce cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is its potential as a selective anticancer agent with low toxicity in normal cells. However, its mechanism of action may also affect normal cellular processes that rely on microtubules, leading to potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide for maximum efficacy.
Orientations Futures
For (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide research include further studies on its mechanism of action and potential side effects, as well as its efficacy in combination with other anticancer agents. Additionally, studies on the pharmacokinetics and pharmacodynamics of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide are needed to determine its optimal dosage and administration for clinical use.
Méthodes De Synthèse
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile and ethyl cyanoacetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methoxyaniline to yield (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDQBVIIGHTGZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)
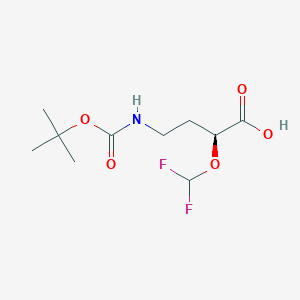
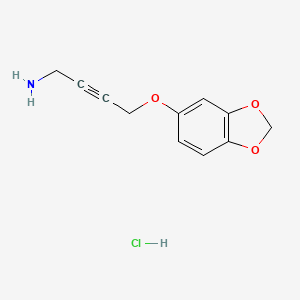
![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
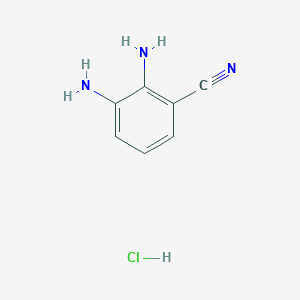
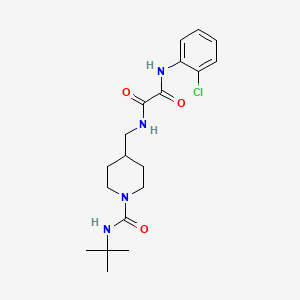
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)
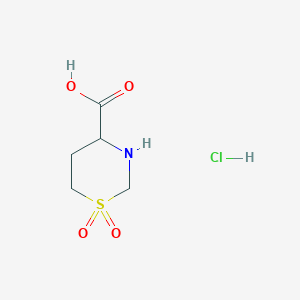
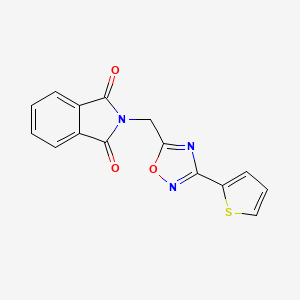
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)
